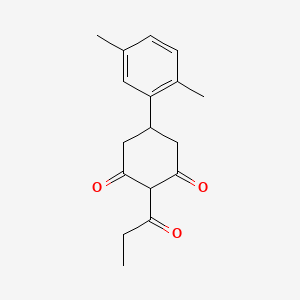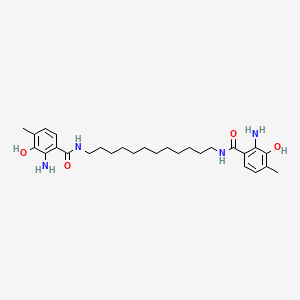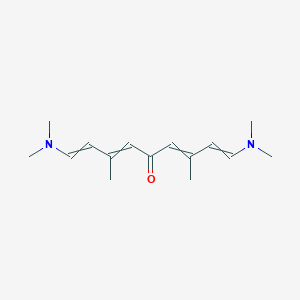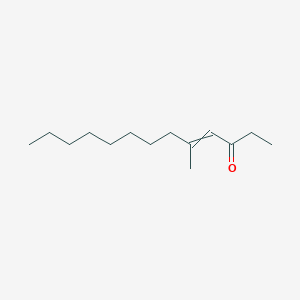![molecular formula C20H20O5 B14406335 3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of acetyl and but-2-en-1-yl groups attached to a naphthalene ring, along with two acetate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group onto the naphthalene ring. Subsequently, the but-2-en-1-yl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate.
化学反应分析
Types of Reactions
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetyl and but-2-en-1-yl groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Acetyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate: Similar structure but with a prop-2-en-1-yl group instead of a but-2-en-1-yl group.
Tetramethyl acetyloctahydronaphthalenes: Different core structure but similar functional groups.
Uniqueness
3-Acetyl-4-(but-2-en-1-yl)naphthalene-1,2-diyl diacetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
[3-acetyl-2-acetyloxy-4-[(E)-but-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C20H20O5/c1-5-6-9-16-15-10-7-8-11-17(15)19(24-13(3)22)20(25-14(4)23)18(16)12(2)21/h5-8,10-11H,9H2,1-4H3/b6-5+ |
InChI 键 |
OFOJAVLOUIUMRV-AATRIKPKSA-N |
手性 SMILES |
C/C=C/CC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
规范 SMILES |
CC=CCC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)

![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
